1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide
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Overview
Description
1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the dimethylphenoxy and methoxyethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
1-[(3,4-dimethylphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline: This compound has a similar core structure but differs in the position of the dimethylphenoxy group.
1-[(3,5-dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one: This compound shares the dimethylphenoxy group but has a different core structure.
Uniqueness
1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is unique due to its combination of functional groups and its potential for diverse chemical reactions and biological activities. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-16-10-17(2)12-19(11-16)30-15-21-20-14-23(29-5)22(28-4)13-18(20)6-8-26(21)24(31)25-7-9-27-3/h10-14,21H,6-9,15H2,1-5H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMQTQURVVUXAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NCCOC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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